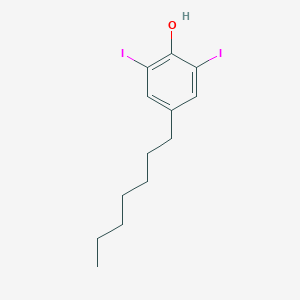

4-Heptyl-2,6-diiodophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113372-82-0 |

|---|---|

Molecular Formula |

C13H18I2O |

Molecular Weight |

444.09 g/mol |

IUPAC Name |

4-heptyl-2,6-diiodophenol |

InChI |

InChI=1S/C13H18I2O/c1-2-3-4-5-6-7-10-8-11(14)13(16)12(15)9-10/h8-9,16H,2-7H2,1H3 |

InChI Key |

JPZBZCMSUUIEKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=C(C(=C1)I)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,6-Diiodophenol (B1640560) Core

The construction of the 2,6-diiodophenol scaffold is predominantly achieved through the electrophilic iodination of a corresponding 4-substituted phenol (B47542) precursor, such as 4-heptylphenol (B162531). The strongly activating and ortho-, para-directing nature of the hydroxyl group facilitates this transformation. As the para-position is occupied by the heptyl group, electrophilic attack is selectively directed to the two equivalent ortho-positions.

Direct iodination using molecular iodine (I₂) is a foundational method for synthesizing 2,6-diiodophenols. The regioselectivity of this reaction is high due to the electronic properties of the phenol ring. However, the reaction rate and yield are highly dependent on the reaction conditions, as molecular iodine is a relatively weak electrophile. To enhance its reactivity, the reaction is typically conducted in the presence of a base or a mild oxidizing agent.

A common protocol involves the treatment of 4-heptylphenol with two or more equivalents of iodine in an aqueous or alcoholic solvent containing a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH). The base deprotonates the phenol, forming the more strongly activating phenoxide ion, which significantly accelerates the rate of electrophilic substitution. The choice of base and solvent is critical to prevent side reactions and ensure high conversion to the desired diiodinated product.

Table 1: Comparison of Direct Iodination Conditions for 4-Alkylphenols

| Iodinating Agent | Base / Additive | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|

| I₂ (2.2 eq.) | NaHCO₃ | H₂O / Methanol | 85-92 | |

| I₂ (2.5 eq.) | NaOH (aq) | H₂O | 78-85 | |

| ICl (2.1 eq.) | None | Acetic Acid | ~90 | |

| I₂ (2.2 eq.) | Ammonia (aq) | Dichloromethane | 95 |

To overcome the moderate reactivity of molecular iodine and achieve iodination under milder conditions, oxidative iodination methods have been developed. These strategies generate a highly electrophilic iodine species (formally "I⁺") in situ, leading to faster and more efficient reactions.

One prominent approach utilizes a combination of a simple iodide salt (e.g., NaI or KI) and a strong oxidant. Oxone® (potassium peroxymonosulfate) is frequently employed for this purpose, oxidizing the iodide ion to an electrophilic iodinating agent in situ. Similarly, hydrogen peroxide (H₂O₂) can be used as a green and cost-effective oxidant in the presence of a catalytic acid.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have also proven effective for the ortho-iodination of phenols. These reagents can act as both the iodine source and the oxidant, or they can be used to activate molecular iodine. These methods often provide excellent yields and can be performed at room temperature, offering a significant advantage over traditional protocols that may require heating.

Table 2: Selected Oxidative Iodination Systems for Phenols

| Iodine Source | Oxidant / Reagent | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| NaI | Oxone® | Acetonitrile / H₂O | High efficiency, room temperature | |

| I₂ | H₂O₂ (30%) | Ethanol (B145695) | Green oxidant, mild conditions | |

| I₂ | (Diacetoxyiodo)benzene (PIDA) | Dichloromethane | Excellent yields, clean reaction | |

| KI | Sodium perborate | Acetic Acid | Solid-phase, easy workup |

While direct iodination of pre-existing phenols is the most common route, advanced synthetic strategies involving multi-component or domino reactions can construct the iodophenol core from simpler, non-aromatic precursors. These methods build complexity rapidly in a single synthetic operation.

For instance, a domino reaction sequence might begin with a Michael addition of a nucleophile to a cyclohexenone derivative, followed by an in-situ iodination and subsequent aromatization to yield a substituted iodophenol. Another approach involves a multi-component reaction (MCR) where an aldehyde, a β-ketoester, and an iodine source are combined. A sequence of Knoevenagel condensation, cyclization, and oxidative aromatization/iodination can lead directly to highly substituted iodophenol structures. While not specifically tailored for 4-heptyl-2,6-diiodophenol, these methodologies showcase the power of modern organic synthesis in creating diverse iodophenol libraries from simple starting materials.

Functionalization and Derivatization of this compound and Related Systems

The C–I bonds in this compound are key functional handles for subsequent chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl group also offers a site for derivatization, although its reactivity can be sterically hindered by the adjacent bulky iodine atoms.

The primary sites for introducing new substituents are the carbon atoms bearing the iodine. The C(sp²)–I bonds are highly susceptible to oxidative addition by low-valent transition metal catalysts, making this compound an excellent substrate for cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the selective formation of C–C bonds. This enables the synthesis of complex biaryl or styrenyl structures.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by a combination of palladium and copper(I) salts (e.g., PdCl₂(PPh₃)₂/CuI), provides a direct route to 2,6-dialkynylphenol derivatives. These products are valuable precursors for conjugated polymers and macrocycles.

Heck Coupling: Reaction with alkenes under palladium catalysis can introduce vinyl groups at the 2- and 6-positions.

Modification of the heptyl chain itself is less common but can be achieved through radical-based reactions if required. However, the vast majority of derivatization strategies focus on leveraging the reactivity of the C–I bonds.

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. To generate a Schiff base from a this compound precursor, the phenol must first be converted into a carbonyl-containing derivative, most commonly an aldehyde.

The Vilsmeier-Haack or Duff reaction can be used to introduce a formyl group (–CHO) onto an activated aromatic ring. However, for a 2,6-diiodophenol, the ortho positions are blocked. A more viable strategy involves formylation of 4-heptylphenol first to produce 4-hydroxy-3-heptylbenzaldehyde, followed by di-iodination at the positions ortho to the hydroxyl group, yielding 3,5-diiodo-4-hydroxy-2-heptylbenzaldehyde.

A more direct and widely cited precursor for Schiff base formation is 3,5-diiodo-4-hydroxybenzaldehyde, which is structurally related to the target compound's core. This aldehyde readily undergoes condensation with a wide variety of primary amines (both aliphatic and aromatic) to form the corresponding Schiff bases. The reaction is typically carried out by refluxing the aldehyde and the amine in an alcoholic solvent like ethanol or methanol, sometimes with a catalytic amount of acetic acid to facilitate the reaction.

Table 3: Synthesis of Schiff Bases from 3,5-Diiodo-4-hydroxybenzaldehyde

| Aldehyde Precursor | Primary Amine Reactant | Resulting Schiff Base Substructure | Reference |

|---|---|---|---|

| 3,5-Diiodo-4-hydroxybenzaldehyde | Aniline | -CH=N-Ph | |

| 3,5-Diiodo-4-hydroxybenzaldehyde | 4-Methoxyaniline | -CH=N-(p-C₆H₄)-OCH₃ | |

| 3,5-Diiodo-4-hydroxybenzaldehyde | n-Butylamine | -CH=N-(CH₂)₃CH₃ | |

| 3,5-Diiodo-4-hydroxybenzaldehyde | 2-Aminopyridine | -CH=N-(2-pyridyl) |

These derivatization pathways highlight the utility of the 2,6-diiodophenol motif as a rigid and electronically distinct scaffold for building molecular complexity.

Ether and Ester Formation from the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional handle for derivatization, most commonly through the formation of ethers and esters. These reactions allow for the modification of the compound's physical and chemical properties, such as solubility and reactivity.

Standard ether synthesis protocols, such as the Williamson ether synthesis, are applicable. This would involve deprotonating the phenol with a suitable base to form the phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For instance, reaction with an alkyl bromide in the presence of a base like potassium carbonate can yield the corresponding ether. A classic example of this type of reaction is the synthesis of 1-(4-iodophenoxy)-6-bromohexane from 4-iodophenol (B32979), which proceeds by refluxing with 1,6-dibromohexane (B150918) and potassium carbonate in acetone. tu-dresden.de This general strategy can be adapted to synthesize a variety of ethers from this compound.

The Ullmann condensation is another powerful method for forming diaryl ethers, which can be performed intramolecularly or intermolecularly. researchgate.net A one-pot synthesis of 2,6-diiododiaryl ethers has been developed from para-substituted phenols using diacetoxyiodobenzene. researchgate.net This tandem oxidation reaction highlights a modern approach to constructing complex diaryl ether frameworks.

Esterification is typically achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups.

Incorporation into Complex Molecular Architectures and Polymer Precursors

The di-iodinated nature of this compound, combined with its phenolic hydroxyl group, makes it an attractive monomer or chain extender for the synthesis of functional polymers. The presence of iodine imparts useful properties, such as radiopacity, to the resulting materials.

Research has demonstrated the incorporation of similar iodinated phenols into polymers. For example, 4,4'-isopropylidinedi-(2,6-diiodophenol) (IBPA) has been used as a chain extender to synthesize radiopaque and biodegradable poly(lactic acid)-polyurethanes. researchgate.net These iodinated polymers show promise for medical applications where X-ray visibility is crucial. The properties of such polymers are significantly influenced by the bulky iodinated groups. researchgate.net

| Iodinated Monomer/Precursor | Resulting Polymer Type | Key Feature/Application | Reference |

|---|---|---|---|

| 4,4'-Isopropylidinedi-(2,6-diiodophenol) (IBPA) | Poly(lactic acid)-polyurethane (I-PLAU) | Radiopaque, biodegradable, biocompatible | researchgate.net |

| 2-(7-(4-Iodo)phenoxyheptyl)-2-oxazoline | Amphiphilic poly(2-oxazoline) block copolymers | Macroligands for micellar catalysis | tu-dresden.de |

| 2-(4-Iodophenoxy) ethanol | Poly(ε-caprolactone) | Polymer with terminal iodophenyl group for further functionalization | rsc.org |

| Triiodobenzene-containing monomer | Shape memory polymer foam | Increased X-ray visibility and toughness | researchgate.net |

Biocatalytic Approaches to Iodinated Phenolic Compounds

In line with the principles of green chemistry, biocatalytic methods for the iodination of phenols have emerged as a promising alternative to traditional chemical synthesis. plos.org These enzymatic approaches often operate under mild conditions in aqueous solutions, reducing the environmental impact. rsc.orgrsc.org

Laccases, a class of multi-copper oxidoreductase enzymes, have been shown to effectively catalyze the iodination of various phenolic compounds. plos.orgnih.govnih.gov The enzyme oxidizes iodide (I⁻) to reactive iodine (I₂), which then undergoes electrophilic substitution with the phenolic substrate. plos.org This process can be applied to a range of substituted phenols, including those with structures similar to lignin (B12514952) subunits like vanillin. plos.orgnih.govnih.gov

The efficiency of laccase-catalyzed iodination can be significantly enhanced by the addition of redox mediators. plos.orgnih.gov Studies have shown that adding mediators in catalytic amounts can increase the rate of iodide oxidation and the yield of the iodinated product. plos.orgnih.gov While the direct enzymatic synthesis of this compound has not been specifically reported, the successful iodination of other substituted phenols suggests the feasibility of this approach.

| Enzyme | Phenolic Substrate | Iodine Source | Key Findings | Reference |

|---|---|---|---|---|

| Laccase (from Trametes versicolor) | Vanillin | Potassium Iodide (KI) | Successful conversion to iodovanillin; yield increased by 50% with redox mediators. | plos.orgnih.gov |

| Laccase | o-Vanillin, Ethyl vanillin, Acetovanillone | Potassium Iodide (KI) | Formation of iodinated phenolic products detected. | plos.orgnih.gov |

| Laccase | Gallic acid, Ferulic acid | Not specified | Enzymatic synthesis of iodinated phenolic acids with enhanced antibacterial properties. | rsc.orgulb.ac.be |

| Laccase | p-substituted phenols | Potassium Iodide (KI) | Development of a sustainable laccase-catalyzed iodination using aerial O₂ as an oxidant. | rsc.org |

High-Throughput and Automated Synthesis Methodologies for Iodophenols

Modern drug discovery and materials science increasingly rely on high-throughput and automated synthesis to rapidly generate and screen libraries of compounds. spirochem.comchemrxiv.org These technologies can be applied to the synthesis of iodophenols and their derivatives to accelerate the discovery of new molecules with desired properties.

Automated grindstone chemistry offers a simple and solvent-free method for the halogenation of phenols using N-halosuccinimides. nih.gov By controlling the stoichiometry, mono-, di-, and tri-halogenated phenols can be synthesized selectively. This technique has the potential for scalability from the laboratory to pilot-plant production. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions. cdnsciencepub.com For example, microwave-promoted, palladium-catalyzed carbonylative cyclization of 2-iodophenol (B132878) with alkynes provides a rapid route to chromen-2-one derivatives and is suitable for high-throughput synthesis. cdnsciencepub.com

Furthermore, the development of microreactor technologies allows for precise control over reaction conditions and can significantly shorten reaction times for processes like the synthesis of substituted phenols. acs.org These advanced synthetic methodologies, while not yet specifically applied to this compound, represent the forefront of chemical synthesis and could be readily adapted for its efficient and controlled production and derivatization.

Mechanistic Investigations of Reactions Involving 4 Heptyl 2,6 Diiodophenol and Analogues

Elucidation of Iodination Reaction Pathways and Intermediates

The introduction of iodine atoms to the phenolic ring, a key step in the synthesis of 4-Heptyl-2,6-diiodophenol and its analogues, proceeds through an electrophilic aromatic substitution mechanism. google.com The reactivity of the phenol (B47542) is significantly influenced by the activating, ortho-, para-directing hydroxyl group. chemistrysteps.com However, due to the low electrophilicity of molecular iodine, an activating agent is typically required for the reaction to proceed efficiently. arkat-usa.orgscielo.br

Role of Oxidants and Catalysts in Driving Regioselectivity

The choice of oxidant and catalyst is crucial in controlling the regioselectivity of the iodination of phenolic substrates. Various systems have been developed to achieve efficient and selective iodination.

Commonly used methods involve the use of molecular iodine in the presence of an oxidizing agent. scielo.br These oxidizing agents, which include iodic acid (HIO₃) or N-iodosuccinimide (NIS), generate a more potent electrophilic iodine species in situ. google.comresearchgate.net For instance, the combination of I₂ and HIO₃ is believed to form iodine cations (I⁺), which are the active iodinating species. google.com The resulting iodide ions (I⁻) are oxidized back to molecular iodine or higher oxidation state iodine cations by HIO₃, making them available for further reaction. google.com

N-Iodosuccinimide (NIS), often used with an acidic catalyst like trifluoroacetic acid, has proven effective for the iodination of various aromatic compounds, including electron-rich phenols. researchgate.net While activated aromatics can be iodinated by NIS alone, the presence of an acid catalyst enhances both the reaction rate and regioselectivity. researchgate.net

The use of ionic liquids as reaction media has also been explored, with studies showing high regioselectivity for para-iodination where possible. arkat-usa.org In these systems, the nature of the ionic liquid can influence the reaction rate. arkat-usa.org

| Oxidant/Catalyst System | Proposed Active Species | Key Observations | Reference |

|---|---|---|---|

| I₂ / HIO₃ | I⁺ | Effective for tri-iodination of phenols. I⁻ is recycled. | google.com |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid | Protonated NIS or subsequent iodine species | Improves regioselectivity and reaction rate for electron-rich aromatics. | researchgate.net |

| I₂ / F-TEDA–BF₄ in Ionic Liquids | Electrophilic iodine species | High para-regioselectivity. Reaction rate is dependent on the ionic liquid used. | arkat-usa.org |

| Trichloroisocyanuric acid / I₂ / Wet SiO₂ | Not specified | Mild, heterogeneous conditions, high conversion to mono-iodo products. | scielo.br |

Understanding Electrophilic Aromatic Iodination Mechanisms on Phenolic Substrates

The electrophilic aromatic iodination of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-director, making the aromatic ring highly susceptible to electrophilic attack. chemistrysteps.com

The generally accepted mechanism involves the following key steps:

Formation of the Electrophile: Due to the low electrophilicity of molecular iodine (I₂), an activator or oxidant is used to generate a more potent electrophilic iodine species, such as I⁺ or a polarized iodine complex. arkat-usa.orgwikipedia.org

Formation of the Sigma Complex (Wheland Intermediate): The electron-rich aromatic ring of the phenol (or more likely, the phenoxide ion) attacks the electrophilic iodine species. niscpr.res.in This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation: A base, which can be the solvent or the counter-ion of the electrophile, removes a proton from the carbon atom that formed the new C-I bond. This step restores the aromaticity of the ring and yields the iodinated phenol product.

While the polar mechanism involving a sigma complex is widely accepted, an alternative mechanism involving an initial electron transfer to generate an aromatic radical cation has also been proposed, particularly in the context of certain iodinating reagents and solvents. arkat-usa.org

Studies on Deiodination and Carbon-Iodine Bond Cleavage

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to deiodination reactions. wikipedia.org This reactivity is central to the biological function of thyroid hormones and has been the subject of significant research, particularly in the development of mimics for iodothyronine deiodinase enzymes. mdpi.comacs.orgresearchgate.netmdpi.com

Studies on o,o'-diiodophenols, which are structurally related to this compound, have shown that deiodination can be achieved using various selenium and tellurium-based reagents. acs.org For instance, sodium hydrogen telluride can selectively remove one iodine atom from 4-substituted o,o'-diiodophenols, mimicking the action of the D1 type of iodothyronine deiodinases. acs.org Sodium telluride is a more potent deiodinating agent, often leading to the removal of both iodine atoms. acs.org

The mechanism of deiodination by these chalcogen-based reagents is thought to involve the formation of a halogen bond between the iodine atom of the phenol and the chalcogen atom of the reagent. researchgate.net This interaction facilitates the cleavage of the C-I bond. researchgate.net In some proposed mechanisms, a selenenyl iodide intermediate is formed. researchgate.net

The cleavage of the carbon-iodine bond can also be induced by other means. For example, the well-defined palladium(I) metalloradical [Pd(PtBu₃)₂]⁺ has been shown to react with aryl iodides at room temperature, leading to the heterolytic cleavage of the C-I bond. rsc.org Photodissociation is another method for C-I bond cleavage, as seen in the case of iodoform, which releases an iodine radical upon photoexcitation. rsc.org

| Reagent/Method | Substrate | Key Mechanistic Features | Outcome | Reference |

|---|---|---|---|---|

| Sodium hydrogen telluride | 4-substituted o,o'-diiodophenols | Mimics D1 deiodinase activity | Selective monodeiodination | acs.org |

| Sodium telluride | o,o'-diiodophenols | More reactive than NaHTe | Dideiodination | acs.org |

| Selenium-based reagents | o,o'-diiodophenols | Formation of halogen bonds and selenenyl iodide intermediates | Monodeiodination or dideiodination depending on the reagent | acs.orgresearchgate.netresearchgate.net |

| Palladium(I) metalloradical | Aryl iodides | Heterolytic C-I bond cleavage | Formation of [Pd(PtBu₃)(μ-I)]₂ and phosphonium (B103445) salts | rsc.org |

| Photodissociation | Iodoform | Release of an iodine radical | Formation of CHI₂ and I radicals | rsc.org |

Mechanisms of Coupling and Cycloaddition Reactions Involving Iodophenol Derivatives

Iodophenol derivatives are valuable substrates in a variety of coupling and cycloaddition reactions due to the reactivity of the carbon-iodine bond.

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and iodoaromatics are often preferred substrates due to their high reactivity. arkat-usa.orgscielo.brnih.gov The general mechanism for these reactions involves a catalytic cycle with a palladium(0)/palladium(II) couple. nih.gov The key steps are:

Oxidative Addition: The aryl iodide (in this case, an iodophenol derivative) adds to the low-valent palladium(0) catalyst to form a palladium(II) intermediate. nih.govwikipedia.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction) transfers its organic group to the palladium(II) complex. nih.govwikipedia.org

Reductive Elimination: The two organic fragments on the palladium(II) complex are eliminated to form the coupled product, regenerating the palladium(0) catalyst. nih.govwikipedia.org

Iron- and copper-based catalysts have also been employed for coupling reactions of iodophenols. For example, iron(III) has been used to catalyze the coupling of o-iodophenol with acetylene (B1199291) derivatives. beilstein-journals.org Copper(I) catalysts are also commonly used, particularly in Sonogashira-type reactions. beilstein-journals.org

Cycloaddition Reactions:

Cycloaddition reactions are concerted reactions in which two unsaturated molecules combine to form a cyclic compound. kharagpurcollege.ac.inopenstax.orglibretexts.org While this compound itself is not typically a direct participant in cycloadditions in the same way as a diene or dienophile, its derivatives can be involved in such transformations. For example, quinones formed from the oxidation of phenols can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions. libretexts.org

The mechanism of cycloaddition reactions is governed by the principles of orbital symmetry. openstax.org A thermal [4+2] cycloaddition, such as the Diels-Alder reaction, is symmetry-allowed and proceeds through a concerted mechanism where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. libretexts.org In contrast, a [2+2] cycloaddition is thermally forbidden but photochemically allowed. openstax.orgfiveable.me

Oxidative Dearomatization Processes of Iodophenols and Quinone Formation

The oxidation of phenols, including iodophenols, can lead to the loss of aromaticity and the formation of cyclohexadienones, a process known as oxidative dearomatization. nih.govnih.gov This is a powerful synthetic strategy for constructing complex cyclic molecules. nih.gov Hypervalent iodine reagents, such as λ³-iodanes (e.g., phenyliodine(III) diacetate - PIDA) and λ⁵-iodanes (e.g., 2-iodoxybenzoic acid - IBX), are commonly employed for these transformations. nih.govnih.gov

The mechanism of oxidative dearomatization with iodine(III) reagents is a subject of ongoing investigation, with several pathways proposed. rsc.orgchemrxiv.org One common pathway involves:

Ligand Exchange: The phenol exchanges with a ligand on the iodine(III) center to form an aryl-λ³-iodane intermediate. nih.govrsc.org

Redox Reaction: This intermediate can then undergo either a direct redox fragmentation to form a phenoxenium ion, which is subsequently trapped by a nucleophile, or a direct nucleophilic attack on the aromatic ring, leading to the formation of the cyclohexadienone product. nih.govrsc.org

Recent studies using techniques like EPR spectroscopy suggest that a radical-chain mechanism may be operative, with an aryloxyl radical as a key intermediate. chemrxiv.org

Iodine(V) reagents like IBX are particularly effective for the selective oxidation of phenols to ortho-quinones. thieme-connect.de The mechanism is believed to be different from that of iodine(III) reagents. It likely involves an initial ligand exchange followed by a 2,3-sigmatropic rearrangement, which results in oxygenation at the ortho position and reduction of the iodine atom. nih.gov

Quinones are conjugated cyclic diones and are important biological molecules and synthetic intermediates. wikipedia.orglibretexts.org They can be formed from the oxidation of phenols and catechols. nih.govmdpi.com The formation of quinones from phenols can proceed through various mechanisms, often catalyzed by enzymes or metal ions. nih.gov These quinones are electrophilic and can undergo further reactions, including Michael additions and cycloadditions. wikipedia.org

| Reagent | Type | Proposed Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Phenyliodine(III) diacetate (PIDA) | λ³-iodane | Ligand exchange followed by redox fragmentation or nucleophilic attack; Radical-chain mechanism also proposed. | Cyclohexa-2,4-dienones or Cyclohexa-2,5-dienones | nih.govnih.govrsc.orgchemrxiv.org |

| 2-Iodoxybenzoic acid (IBX) | λ⁵-iodane | Ligand exchange followed by 2,3-sigmatropic rearrangement. | ortho-Quinols and ortho-Quinones | nih.govnih.govthieme-connect.de |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, APT, 2D techniques)

NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 4-Heptyl-2,6-diiodophenol. While specific experimental spectra for this exact compound are not widely published, its spectral characteristics can be reliably predicted based on established principles and data from analogous structures such as 2,6-diiodophenol (B1640560) and other 4-substituted phenols. nih.govchemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The aromatic region would feature a singlet for the two equivalent protons (H-3 and H-5) on the benzene (B151609) ring. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The heptyl group would produce a series of multiplets for its methylene (B1212753) (-CH₂) groups and a triplet for the terminal methyl (-CH₃) group, consistent with standard alkyl chain patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display six signals for the aromatic carbons and seven signals for the heptyl chain. The carbons bonded to the iodine atoms (C-2 and C-6) are expected to appear at a relatively high field (lower ppm value) due to the heavy atom effect. The carbon attached to the hydroxyl group (C-1) and the carbon attached to the heptyl group (C-4) would be downfield. APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment.

COSY: Would show correlations between adjacent protons, for instance, confirming the coupling between protons within the heptyl chain.

HSQC: Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the heptyl group and the phenolic ring, and for assigning the quaternary carbons. scielo.org.mxmdpi.com

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-3, H-5) | ~7.30 | s (singlet) |

| -OH | Variable (e.g., 5.0-6.0) | br s (broad singlet) |

| -CH₂- (alpha) | ~2.55 | t (triplet) |

| -CH₂- (beta-zeta) | ~1.20-1.60 | m (multiplet) |

Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-OH) | ~150-155 |

| C-2, C-6 (-I) | ~85-90 |

| C-3, C-5 | ~130-135 |

| C-4 (-Alkyl) | ~140-145 |

| C-α (Heptyl) | ~35 |

| C-β to C-ζ (Heptyl) | ~22-32 |

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucdavis.edunih.gov For this compound, the FTIR spectrum would display several characteristic absorption bands.

O-H Stretching: A prominent broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.

C-H Stretching: Signals in the 2850-2960 cm⁻¹ range would confirm the presence of the aliphatic heptyl group (sp³ C-H), while weaker absorptions around 3010-3100 cm⁻¹ would correspond to the aromatic sp² C-H bonds.

C=C Stretching: Aromatic ring skeletal vibrations typically appear as a series of sharp peaks between 1450 cm⁻¹ and 1600 cm⁻¹.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band around 1200-1260 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibrations occur at lower frequencies, typically in the far-infrared region around 500-600 cm⁻¹.

Analysis of these bands confirms the presence of the key phenolic, alkyl, and iodo-substituted aromatic functionalities. nih.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1260 |

Electronic Spectroscopy (UV-Vis) for Probing Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The phenol (B47542) chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The benzene ring typically shows a primary band (π → π) around 200 nm and a secondary, weaker band (π → π) around 270-280 nm.

The substituents on the phenolic ring significantly influence the absorption maxima (λmax) and molar absorptivity.

The hydroxyl group is an auxochrome that causes a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

The two iodine atoms , being heavy halogens, also contribute to a bathochromic shift of the π → π* transitions.

The heptyl group , being an alkyl group, has a minor electronic effect, typically causing a small bathochromic shift.

The combined effect of these substituents would result in absorption maxima at longer wavelengths compared to unsubstituted phenol. For instance, a related compound, (R,s)-4-[1-ethyl-2-(4-hydroxyphenyl)butyl]-2,6-diiodophenol, shows absorption in the 280-320 nm range. nist.gov The spectrum can also change significantly with pH due to the deprotonation of the phenolic hydroxyl group, which leads to the formation of the more highly conjugated phenoxide ion, resulting in a pronounced bathochromic shift.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Furthermore, it elucidates the supramolecular structure, revealing how molecules are packed in the crystal lattice. researchgate.net Key intermolecular interactions expected to govern the crystal packing include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and can form robust O-H···O hydrogen bonds with neighboring molecules, creating chains or more complex networks.

Halogen Bonding: The iodine atoms on the ring are potential halogen bond donors. The electropositive region on the iodine atom (the σ-hole) can interact with a Lewis basic site, such as the oxygen atom of a nearby phenol, leading to C-I···O interactions that can direct the crystal packing. researchgate.net

Analysis of the crystal structure provides a complete picture of the molecule's solid-state architecture. researchgate.net

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (ESI, APCI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for analyzing polar molecules like phenols.

For this compound (C₁₃H₁₈I₂O), the exact molecular weight can be calculated. In negative ion mode ESI-MS, the compound would be detected as the deprotonated molecule [M-H]⁻. In positive ion mode, it might be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium, [M+Na]⁺.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments would be characteristic of the structure. Common fragmentation pathways would likely include the loss of the heptyl chain and other characteristic cleavages of the phenolic ring, with the isotopic signature of the two iodine atoms serving as a clear marker in the mass spectrum. nih.govresearchgate.net

Advanced Chromatographic Methods for Purification and Isomer Separation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of compounds in a mixture. ucl.ac.uk For this compound, reversed-phase HPLC would be a standard method for assessing purity and for purification. In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

The prompt's mention of Chiral HPLC is specific to the separation of enantiomers (non-superimposable mirror images). mdpi.com The molecule this compound is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, chiral HPLC is not applicable for its separation. Standard HPLC techniques, however, remain crucial for its purification from reaction byproducts or for its quantification in analytical studies. gla.ac.ukdatapdf.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-heptyl-2,6-diiodophenol. These methods provide insights into the molecule's stability, reactivity, and the distribution of electrons, which are critical determinants of its chemical behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the structural and energetic properties of phenolic compounds. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets, are used to determine the most stable three-dimensional arrangement of its atoms (optimized geometry). These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is instrumental in calculating the total energy of the molecule, its heat of formation, and the energies of different conformational isomers. This information is vital for understanding the relative stability of various shapes the molecule can adopt, particularly concerning the flexible heptyl chain.

Table 1: Selected Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C-C-I | ~120° |

| Dihedral Angle | C-C-C-C (heptyl chain) | Varies (multiple conformers) |

Note: The values presented are typical approximate values derived from DFT calculations and may vary depending on the specific level of theory and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on a single, static molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations provide insights into the dynamic behavior of this compound. These methods are particularly useful for exploring its conformational flexibility and how it interacts with other molecules.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing researchers to observe how the flexible heptyl chain folds and moves. This is crucial for understanding how the molecule might fit into a binding site of a biological target. MC simulations use statistical methods to sample a wide range of molecular conformations, helping to identify the most probable and energetically favorable shapes. Both techniques are also employed to study intermolecular interactions, such as how molecules of this compound might aggregate or interact with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focusing on Molecular Descriptors and Theoretical Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of this compound and its analogues, QSAR models are built using a set of calculated molecular descriptors.

These descriptors, derived from computational chemistry, can be categorized as electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). By correlating these descriptors with experimentally determined activities, QSAR models can predict the activity of new, untested compounds. For this compound, descriptors related to its hydrophobicity (driven by the heptyl chain) and electronic properties (influenced by the iodine and hydroxyl groups) are likely to be significant in such models.

Computational Design and Prediction of Novel this compound Derivatives and their Properties

A powerful application of computational chemistry is the in silico design of novel molecules with desired properties. Starting with the this compound scaffold, researchers can computationally introduce various modifications, such as altering the length or branching of the alkyl chain, replacing the iodine atoms with other halogens, or adding other functional groups to the phenolic ring.

Using the computational methods described above (DFT, QSAR, etc.), the properties of these hypothetical derivatives can be predicted before they are synthesized in the lab. This rational design approach allows for the efficient exploration of chemical space to identify new derivatives with potentially enhanced activity, improved selectivity, or other desirable characteristics, thereby guiding synthetic chemistry efforts.

Research Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The presence of multiple reactive sites on the 4-heptyl-2,6-diiodophenol scaffold allows it to serve as a versatile intermediate in organic synthesis. The phenolic hydroxyl group can undergo a variety of reactions, including etherification and esterification. For instance, iodophenols can be reacted through processes like the Mitsunobu reaction to form aryl ethers. wiley.com The iodine atoms are particularly useful handles for introducing further complexity through cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara coupling reactions. wiley.com These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. orgsyn.orgupertis.ac.id The iodophenol moiety itself is an important structural motif, and efficient methods for the selective iodination of phenols are continuously being developed to provide access to these valuable building blocks. acs.orgresearchgate.net

The strategic placement of the heptyl group influences the solubility of the molecule and its derivatives in organic solvents, a critical factor in reaction design and product purification. researchcommons.org This lipophilic tail can also play a role in directing the self-assembly of more complex molecules derived from this scaffold. The combination of these features allows chemists to use this compound as a starting material to construct a wide array of intricate molecular architectures. iodobenzene.ltd

Development of Novel Functional Materials Utilizing Iodophenol Scaffolds

The iodophenol framework is a key component in the design and synthesis of novel functional materials with tailored electronic, optical, and physical properties. accscience.com The ability to modify the core structure through reactions at the hydroxyl and iodo groups provides a powerful tool for tuning the material's performance. nih.gov

Precursors for Liquid Crystalline Systems

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. colorado.edu The rod-like or disc-like shape of molecules is a key factor in the formation of liquid crystalline phases. colorado.edu The structure of this compound, with its elongated shape due to the heptyl chain, makes it a potential precursor for the synthesis of liquid crystalline materials. beilstein-journals.org

By modifying the phenolic group with other mesogenic (liquid crystal-forming) units, it is possible to create molecules that exhibit liquid crystalline behavior. The heptyl chain contributes to the necessary anisotropy and flexibility of the molecule, which are crucial for the formation of mesophases like nematic and smectic phases. colorado.edu The synthesis of such materials often involves creating a rigid core with flexible terminal chains. mdpi.com The diiodo-substituted phenyl ring of this compound can serve as part of this rigid core.

Table 1: Properties of Representative Liquid Crystalline Systems

| Compound Type | Phase Transition Temperatures (°C) | Key Structural Features |

|---|---|---|

| Schiff Base Derivatives | SmA phase observed around 107-118°C on cooling mdpi.com | Azomethine linking group, terminal alkyloxy and benzyloxy groups mdpi.com |

This table presents generalized data for classes of compounds related to the potential application of this compound as a precursor. Specific data for derivatives of this compound is not available in the search results.

Components in Conjugated Systems and Organic Electronic Materials

Iodophenols are valuable precursors for the synthesis of conjugated polymers and organic electronic materials. researchgate.net The iodine atoms can be readily converted into other functional groups or used directly in cross-coupling reactions to extend the π-conjugated system of the molecule. wiley.com This is a fundamental strategy for creating materials with desirable electronic properties, such as those used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net

The phenolic hydroxyl group can be used to attach the iodophenol unit to other molecular components or to tune the electronic properties of the final material. The heptyl group can enhance solubility in organic solvents, which is crucial for the solution-based processing of these materials.

Ligands in Metal-Catalyzed Processes for Polymerization

The development of late-transition-metal complexes for polymerization is an active area of research, with a focus on creating catalysts that can produce polymers with well-defined structures and properties. mdpi.com The ability to synthesize a variety of ligands from precursors like this compound is essential for advancing this field.

Fundamental Studies in Surface Chemistry and Corrosion Inhibition Mechanisms

The adsorption of organic molecules onto metal surfaces is a key principle in surface chemistry and is fundamental to the mechanism of corrosion inhibition. researchcommons.org Iodophenol derivatives have been investigated for their potential as corrosion inhibitors. scispace.com The effectiveness of an organic corrosion inhibitor often depends on its ability to adsorb onto the metal surface and form a protective barrier. mdpi.com

The this compound molecule possesses several features that make it an interesting candidate for such studies. The aromatic ring and the heteroatoms (oxygen and iodine) can interact with the metal surface through π-electron systems and lone pair electrons. The long heptyl chain is a hydrophobic group that can help to repel water from the surface, further preventing corrosion. researchcommons.org The size of the hydrocarbon chain can influence the solubility and the adsorption process. researchcommons.org

The study of how molecules like this compound interact with surfaces provides fundamental insights into adsorption phenomena and the mechanisms of corrosion inhibition. nih.gov These studies often involve electrochemical techniques and surface analysis methods to understand the formation and properties of the protective molecular layer. mdpi.com The inhibition mechanism can involve physisorption (electrostatic interactions) or chemisorption (covalent bond formation) between the inhibitor molecule and the metal surface. mdpi.commdpi.com

Environmental Chemistry and Transformation Pathways

Formation Mechanisms of Iodophenols as Chemical Byproducts

Iodinated phenols, including alkylated forms like 4-Heptyl-2,6-diiodophenol, are not typically manufactured for direct commercial use but can be formed as disinfection byproducts (DBPs) in water treatment processes. researchgate.netcsic.es The presence of natural and anthropogenic precursors in source waters, combined with the use of disinfectants, creates a reactive environment where these compounds can be synthesized.

The primary precursors for the formation of iodophenols are naturally occurring iodide (I⁻) and phenolic compounds. csic.es Phenolic compounds can originate from natural organic matter (NOM) or from industrial pollutants such as alkylphenol ethoxylate surfactants, which are widely used in detergents. csic.esiiseagrant.org The degradation of these surfactants can lead to the formation of persistent alkylphenols, such as nonylphenol and octylphenol (B599344), which serve as aromatic backbones for halogenation. csic.esnih.gov

During water disinfection, oxidants like free chlorine (HOCl) or chloramine (B81541) (NH₂Cl) are introduced. If iodide is present in the water, it is rapidly oxidized by these disinfectants to form hypoiodous acid (HOI). csic.es This reactive iodine species is the primary agent responsible for the iodination of aromatic compounds.

The mechanism of iodination involves the electrophilic substitution of hydrogen atoms on the activated aromatic ring of a phenol (B47542). The hydroxyl (-OH) group and the alkyl group (e.g., heptyl group) on the phenol ring are electron-donating, activating the ortho and para positions for electrophilic attack. The reaction proceeds as follows:

Oxidation of Iodide: HOCl + I⁻ → HOI + Cl⁻ NH₂Cl + I⁻ + H₂O → HOI + NH₃ + Cl⁻ csic.es

Electrophilic Attack: HOI, or the more reactive species H₂OI⁺, then attacks the electron-rich phenol ring. nih.gov Computational modeling suggests that the formation of a complex between the aromatic compound and H₂OI⁺ is a key step that initiates the iodination. nih.gov

For a precursor like 4-heptylphenol (B162531), iodination would preferentially occur at the positions ortho to the hydroxyl group (positions 2 and 6), leading to the formation of 4-Heptyl-2-iodophenol and subsequently this compound. The formation of di-substituted products is favored at higher iodine-to-phenol ratios.

Recent studies have also identified iodinated X-ray contrast media (ICM) as a significant anthropogenic source of iodine for the formation of iodo-DBPs in drinking water. iiseagrant.org

| Precursors | Disinfectant/Oxidant | Key Reactive Species | Resulting Products |

|---|---|---|---|

| Iodide (I⁻), Phenolic Compounds (e.g., 4-heptylphenol, NOM) | Chlorine (HOCl), Chloramine (NH₂Cl) | Hypoiodous Acid (HOI), H₂OI⁺ | Iodophenols, Diiodophenols (e.g., this compound) |

| Iodinated X-ray Contrast Media (ICM) | Chlorine (HOCl), Chloramine (NH₂Cl) | HOI | Iodo-THMs, Iodoacetic acids |

Abiotic and Biotic Degradation Mechanisms of Iodophenols in Environmental Systems

Once formed, iodophenols are subject to various degradation processes in the environment, which can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic Degradation

Abiotic degradation involves physical and chemical processes that break down the compound without the involvement of microorganisms. The primary mechanisms are hydrolysis and photolysis.

Hydrolysis: This is the cleavage of chemical bonds by the addition of water. For iodophenols, the carbon-iodine (C-I) bond is generally stable to hydrolysis under typical environmental pH and temperature conditions. noack-lab.com

Photolysis: Direct photolysis occurs when a chemical absorbs light energy (particularly UV radiation from sunlight), leading to its transformation. nih.gov Nitrophenols, which are structurally related to iodophenols, are known to absorb UV light at wavelengths greater than 290 nm, suggesting that iodophenols with similar chromophores could also undergo direct photolysis in sunlit surface waters. nih.gov This process can lead to the cleavage of the C-I bond or transformation of the aromatic ring.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a key process for the removal of many environmental contaminants. nih.gov The structure of this compound, with its long alkyl chain and halogen substituents, presents a complex substrate for microbial enzymes.

The biodegradation of long-chain alkylphenols like nonylphenol and octylphenol has been studied extensively, providing insights applicable to 4-heptylphenol derivatives. nih.govresearchgate.net

Bacterial Degradation: Many bacteria, particularly from the Sphingomonas genus, can degrade long-chain alkylphenols. nih.gov The degradation often proceeds not through common pathways but via an unusual ipso-substitution, where the alkyl group at the C4 position is replaced by a hydroxyl group. Another pathway involves the oxidation of the alkyl chain. nih.gov For halogenated phenols, the energetic requirement for biodegradation increases in the sequence: iodophenol < bromophenol < chlorophenol, indicating that the C-I bond is the most susceptible to cleavage. researchgate.net

Fungal Degradation: Fungi, including non-ligninolytic species like Fusarium falciforme and white-rot fungi like Trametes versicolor, are also capable of degrading long-chain alkylphenols. daneshyari.com They may employ extracellular enzymes to oxidize the alkyl chain or polymerize the phenolic compounds. nih.gov Some fungi can utilize long-chain alkylphenols as their sole source of carbon and energy. daneshyari.com

The degradation of this compound would likely involve a combination of these pathways: initial deiodination (discussed in 7.3), oxidation of the heptyl chain (beta-oxidation), and eventual cleavage of the aromatic ring. The presence of two iodine atoms and a long alkyl chain may require a consortium of different microorganisms to achieve complete mineralization.

| Degradation Type | Mechanism | Key Factors | Relevance to this compound |

|---|---|---|---|

| Abiotic | Hydrolysis | pH, Temperature | Generally slow/insignificant for the C-I bond. noack-lab.com |

| Abiotic | Photolysis | Sunlight (UV radiation) | Potential degradation pathway in surface waters. nih.gov |

| Biotic | Bacterial Degradation | Microbial species (e.g., Sphingomonads), Oxygen, Nutrients | Pathways may include alkyl chain oxidation and dehalogenation. nih.gov |

| Biotic | Fungal Degradation | Microbial species (e.g., Fusarium), Co-substrates | Can degrade long-chain alkylphenols via extracellular enzymes. daneshyari.com |

Deiodination Processes and Fate of Iodine in Environmental Contexts

Deiodination Mechanisms

Reductive Deiodination: Under anaerobic (oxygen-free) conditions, which can be found in sediments and some groundwater, reductive deiodination is a major pathway. This can be an abiotic process, for example, using zero-valent iron, which can completely deiodinate iodinated compounds. nih.gov It can also be mediated by microorganisms that use the iodinated compound as an electron acceptor. researchgate.net Studies have shown that microbial consortia can preferentially remove ortho-substituted iodines. researchgate.net

Oxidative Deiodination: In the presence of strong oxidants, the C-I bond can be cleaved. For instance, ferrate(VI) has been shown to effectively deiodinate iodophenols by initially cleaving the C-I bond. researchgate.net The resulting iodide is then swiftly oxidized to less harmful inorganic forms. researchgate.net

Enzymatic Deiodination: Specific enzymes can catalyze deiodination. Salicylate hydroxylase from Pseudomonas putida, for example, can catalyze the hydroxylation and dehalogenation of o-halogenophenols, including o-iodophenol. nih.gov This process involves an oxygenative dehalogenation mechanism where the iodine is removed and replaced with a hydroxyl group, forming a catechol. nih.govsigmaaldrich.com

Fate of Iodine

Once cleaved from the parent phenol, the iodine atom enters a complex biogeochemical cycle in the environment. Its speciation and mobility are governed by redox potential and pH.

Iodide (I⁻): In reducing and acidic conditions, iodide is the more mobile form. nih.gov

Iodate (B108269) (IO₃⁻): In oxidizing and alkaline conditions, the less mobile and more stable iodate is favored. nih.gov Oxidative processes, such as reaction with ferrate(VI) or manganese oxides, can transform iodide into iodate. researchgate.netresearchgate.net This conversion is significant as iodate is generally considered less toxic and less bioavailable.

Sorption and Volatilization: Iodide can sorb to soil organic matter and iron oxides. Microorganisms in soil and marine environments can also transform inorganic iodine into volatile organic forms, such as methyl iodide (CH₃I), which can then be released into the atmosphere. sigmaaldrich.com This volatilization is a key pathway in the global iodine cycle. nih.gov

The deiodination of this compound would thus transform a persistent organic pollutant into a less toxic alkylphenol and inorganic iodine. The subsequent fate of this inorganic iodine is then tied to the broader environmental cycling of the element.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.